molecular formula C12H12BrN3O B11778819 4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one

4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one

Cat. No.: B11778819
M. Wt: 294.15 g/mol
InChI Key: AUVLOHPQEPNLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzylamino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine
  • Benzylamine
  • Pinacol boronic esters

Uniqueness

4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both benzylamino and bromo groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

4-(benzylamino)-5-bromo-2-methylpyridazin-3-one

InChI

InChI=1S/C12H12BrN3O/c1-16-12(17)11(10(13)8-15-16)14-7-9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3

InChI Key

AUVLOHPQEPNLCP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)Br)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.